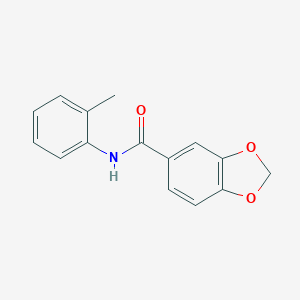
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide, also known as MBDB, is a chemical compound that belongs to the amphetamine class of drugs. MBDB is structurally similar to MDMA (ecstasy) and is known to have psychoactive effects on the central nervous system. In recent years, MBDB has gained attention from the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide is not fully understood. However, it is believed to act primarily on the serotonin and dopamine neurotransmitter systems in the brain, leading to increased levels of these neurotransmitters. This results in a range of psychoactive effects, including euphoria, increased sociability, and altered perception.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide has been shown to have a range of biochemical and physiological effects on the body. These include increased heart rate and blood pressure, dilated pupils, and increased body temperature. In addition, N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide has been shown to increase levels of certain hormones, such as cortisol and prolactin.
実験室実験の利点と制限
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide has several advantages and limitations for use in lab experiments. One advantage is its ability to cross the blood-brain barrier, allowing for direct effects on the central nervous system. However, its psychoactive properties can also be a limitation, as it may interfere with experimental results or lead to ethical concerns.
将来の方向性
There are several potential future directions for research on N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide and its potential therapeutic applications in psychiatry and oncology. Finally, there is a need for continued research on the safety and efficacy of N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide, particularly in light of its psychoactive properties.
合成法
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide can be synthesized through several methods, including the reduction of the corresponding nitro compound or the condensation of the corresponding aldehyde with 3,4-methylenedioxyphenylacetone. However, due to its psychoactive properties, N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide is classified as a controlled substance and its synthesis is strictly regulated.
科学的研究の応用
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. In psychiatry, N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide has been investigated as a potential treatment for depression and anxiety disorders. In neurology, N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide has been studied for its neuroprotective properties and potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. In oncology, N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide has been investigated as a potential anti-cancer agent.
特性
製品名 |
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide |
|---|---|
分子式 |
C15H13NO3 |
分子量 |
255.27 g/mol |
IUPAC名 |
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H13NO3/c1-10-4-2-3-5-12(10)16-15(17)11-6-7-13-14(8-11)19-9-18-13/h2-8H,9H2,1H3,(H,16,17) |
InChIキー |
KSILPKYARQOTGB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3 |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B270243.png)

![7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B270251.png)